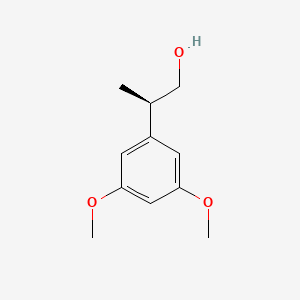

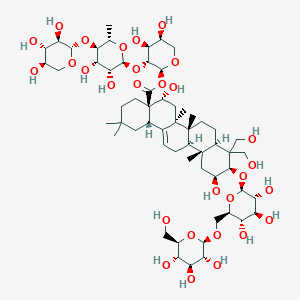

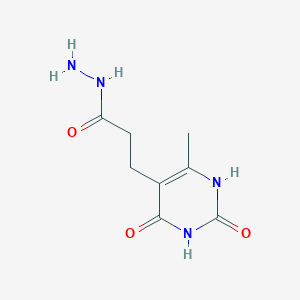

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are part of the vitamin B (thiamine) structure and are used to obtain free carbene particles and complexed with transition metals . Their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Synthesis Analysis

Thiazoles can be prepared through several synthetic paths . For instance, bis-thiazoles were prepared by the reaction of 3-hexylthiophene with lithium 2,2,6,6-tetramethylpiperidide to give 4-hexylthiophene-2-carbaldehyde, which was then reacted with dithiooxamide .

Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Chemical Reactions Analysis

On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Physical And Chemical Properties Analysis

Thiazoles show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Activities

The compound belongs to the 1,3,4-oxadiazole class, noted for its wide range of pharmacological activities. Research has explored various derivatives for their potential antimicrobial and anticancer properties. For instance, Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating significant antimicrobial activity against selected microbial species. These findings suggest a potential pathway for developing new antimicrobial agents from 1,3,4-oxadiazole derivatives, including compounds structurally similar to the one (Gul et al., 2017).

Structural and Chemical Analysis

Another aspect of research focuses on the structural and chemical analysis of 1,3,4-oxadiazole derivatives. For example, Ying-jun (2012) conducted an NMR study on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, emphasizing the importance of structural elucidation in understanding the biological activities and properties of these compounds. This work underlines the relevance of detailed chemical analysis in the development and optimization of novel compounds for various applications (Ying-jun, 2012).

Anticancer Activities

Duran and Demirayak (2012) explored the synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl) acetamide derivatives and investigated their anticancer activities. These derivatives were tested against a panel of human tumor cell lines, revealing reasonable anticancer activity, particularly against melanoma-type cell lines. This study highlights the potential of 1,3,4-oxadiazole derivatives in the development of new anticancer therapies (Duran & Demirayak, 2012).

Mecanismo De Acción

Target of Action

The compound, also known as N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide, is a complex molecule that contains both thiazole and oxadiazole rings Compounds containing thiazole rings have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

For example, some thiazole derivatives have been found to inhibit key enzymes in microbial organisms, leading to antimicrobial effects .

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit key enzymes in the biosynthesis of essential microbial cell components, leading to antimicrobial effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Thiazole-containing compounds have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Direcciones Futuras

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . They are also present in more than 18 FDA-approved drugs . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .

Propiedades

IUPAC Name |

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S2/c1-10(2)25-14-7-5-13(6-8-14)9-15(23)20-18-22-21-17(24-18)16-11(3)19-12(4)26-16/h5-8,10H,9H2,1-4H3,(H,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJFHQNPXPDCJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2398827.png)

![4-(N,N-dimethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2398840.png)

![5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione](/img/structure/B2398846.png)

![3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid](/img/structure/B2398848.png)